molecular formula C15H22O B14848209 2-(Cyclohexylmethyl)-5-ethylphenol CAS No. 1243279-29-9

2-(Cyclohexylmethyl)-5-ethylphenol

Cat. No.: B14848209
CAS No.: 1243279-29-9
M. Wt: 218.33 g/mol
InChI Key: IWBWMBCYJFTCNN-UHFFFAOYSA-N
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Description

2-(Cyclohexylmethyl)-5-ethylphenol is an organic compound that belongs to the class of phenols It consists of a phenol ring substituted with a cyclohexylmethyl group at the 2-position and an ethyl group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyclohexylmethyl)-5-ethylphenol can be achieved through several methods. One common approach involves the alkylation of 5-ethylphenol with cyclohexylmethyl chloride in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of catalysts and optimized reaction conditions can further enhance the production rate and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

2-(Cyclohexylmethyl)-5-ethylphenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones under the influence of oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced to form cyclohexylmethyl-5-ethylcyclohexanol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.

Major Products Formed

    Oxidation: Quinones.

    Reduction: Cyclohexylmethyl-5-ethylcyclohexanol.

    Substitution: Halogenated derivatives of this compound.

Scientific Research Applications

2-(Cyclohexylmethyl)-5-ethylphenol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Cyclohexylmethyl)-5-ethylphenol involves its interaction with specific molecular targets and pathways. The phenol group can participate in hydrogen bonding and electron transfer processes, influencing the compound’s reactivity and biological activity. The cyclohexylmethyl and ethyl groups contribute to the compound’s lipophilicity, affecting its distribution and interaction within biological systems.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Cyclohexylmethyl)-4-ethylphenol
  • 2-(Cyclohexylmethyl)-5-methylphenol
  • 2-(Cyclohexylmethyl)-5-propylphenol

Uniqueness

2-(Cyclohexylmethyl)-5-ethylphenol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both cyclohexylmethyl and ethyl groups on the phenol ring differentiates it from other similar compounds, potentially leading to unique reactivity and applications.

Properties

CAS No.

1243279-29-9

Molecular Formula

C15H22O

Molecular Weight

218.33 g/mol

IUPAC Name

2-(cyclohexylmethyl)-5-ethylphenol

InChI

InChI=1S/C15H22O/c1-2-12-8-9-14(15(16)11-12)10-13-6-4-3-5-7-13/h8-9,11,13,16H,2-7,10H2,1H3

InChI Key

IWBWMBCYJFTCNN-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=C(C=C1)CC2CCCCC2)O

Origin of Product

United States

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